molecular formula C21H28ClNO4 B565361 (S)-5-Hydroxy Propafenone Hydrochloride CAS No. 158080-71-8

(S)-5-Hydroxy Propafenone Hydrochloride

Cat. No.: B565361
CAS No.: 158080-71-8
M. Wt: 393.908
InChI Key: FAYLNKVZLXBDBE-FERBBOLQSA-N
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Chemical Reactions Analysis

Types of Reactions

(S)-5-Hydroxy Propafenone Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its metabolism and efficacy.

Common Reagents and Conditions

Common reagents used in these reactions include sodium hydroxide for hydroxylation and various organic solvents for extraction and purification . The conditions typically involve controlled temperatures and pH levels to ensure the stability of the compound.

Major Products Formed

The major products formed from these reactions include 5-hydroxypropafenone and N-depropylpropafenone, both of which have antiarrhythmic activity comparable to the parent compound .

Biological Activity

(S)-5-Hydroxy Propafenone Hydrochloride is a chiral derivative of propafenone, classified as a Class 1C antiarrhythmic agent. Its primary therapeutic applications include the management of paroxysmal atrial fibrillation and ventricular arrhythmias. This compound is notable for its enhanced pharmacological properties due to the hydroxyl group at the fifth position of the propafenone structure, which influences its biological activity.

Chemical Structure and Properties

The molecular formula for this compound is C21H28ClNO4C_{21}H_{28}ClNO_4. The presence of the hydroxyl group not only modifies its pharmacokinetics but also augments its interaction with cardiac ion channels, particularly sodium and potassium channels, which are critical in the regulation of cardiac rhythm.

This compound exhibits dual action :

  • Sodium Channel Blockade : It inhibits sodium channels, which stabilizes myocardial membranes and reduces excitability.
  • Beta-Adrenergic Blocking : This action contributes to its antiarrhythmic effects by decreasing heart rate and myocardial contractility.

Pharmacodynamics

Research indicates that this compound has significant effects on cardiac ion channels, particularly hKv1.5, a potassium channel involved in cardiac repolarization. In vitro studies demonstrated that both propafenone and its metabolite inhibited hKv1.5 currents in a concentration-dependent manner, with IC50 values of 4.4 µM for propafenone and 9.2 µM for 5-hydroxy-propafenone . This suggests that this compound can effectively modulate cardiac action potentials.

Local Anesthetic Effects

The compound also exhibits local anesthetic properties, which may be attributed to its structural similarities with local anesthetics like lidocaine. This characteristic enhances its utility in managing arrhythmias by providing additional stabilization to myocardial tissues.

Efficacy and Safety

Clinical trials involving propafenone have shown that approximately 4.7% of patients may experience new or worsened ventricular arrhythmias during treatment, indicating a potential proarrhythmic effect . The risk factors for these adverse events include a history of coronary artery disease and prior myocardial infarction.

Case Studies

In pediatric populations, studies have indicated that extemporaneous formulations of propafenone can be effectively administered to children with supraventricular tachycardia, maintaining therapeutic plasma levels without significant adverse effects .

Comparative Analysis with Related Compounds

Compound Name Mechanism Unique Features
PropafenoneSodium channel blockerExhibits both antiarrhythmic and beta-blocking activity.
5-Hydroxy PropafenoneActive metaboliteRetains antiarrhythmic properties but differs in kinetics.
FlecainideClass 1C agentMore potent sodium channel blocker; lacks beta-blocking effects.
DronedaroneClass 3 agentOffers additional potassium channel blocking activity.

Properties

IUPAC Name

1-[5-hydroxy-2-[(2S)-2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylpropan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO4.ClH/c1-2-12-22-14-18(24)15-26-21-11-9-17(23)13-19(21)20(25)10-8-16-6-4-3-5-7-16;/h3-7,9,11,13,18,22-24H,2,8,10,12,14-15H2,1H3;1H/t18-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAYLNKVZLXBDBE-FERBBOLQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC(COC1=C(C=C(C=C1)O)C(=O)CCC2=CC=CC=C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCNC[C@@H](COC1=C(C=C(C=C1)O)C(=O)CCC2=CC=CC=C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00849537
Record name 1-{5-Hydroxy-2-[(2S)-2-hydroxy-3-(propylamino)propoxy]phenyl}-3-phenylpropan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00849537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158080-71-8
Record name 1-{5-Hydroxy-2-[(2S)-2-hydroxy-3-(propylamino)propoxy]phenyl}-3-phenylpropan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00849537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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